3-Bromo-5-cyclopropoxybenzamide
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Overview
Description
3-Bromo-5-cyclopropoxybenzamide is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position and a cyclopropoxy group at the 5-position on a benzamide ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 3-Bromo-5-cyclopropoxybenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. Another method involves the bromination of a precursor compound followed by amidation to introduce the benzamide group . Industrial production methods may involve scale-up processes that ensure high purity and yield .
Chemical Reactions Analysis
3-Bromo-5-cyclopropoxybenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as N-bromosuccinimide (NBS) in the presence of light.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized products, and reduction reactions can be used to modify the benzamide group.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-cyclopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxybenzamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with proteins, leading to various biological effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Bromo-5-cyclopropoxybenzamide can be compared with other similar compounds, such as:
3-Bromo-5-iodobenzoic acid: This compound has similar bromine substitution but differs in the presence of an iodine atom.
3-Bromo-5-nitrobenzoic acid: This compound has a nitro group instead of a cyclopropoxy group.
Bromocyclopropane: This compound contains a bromine atom and a cyclopropane ring but lacks the benzamide structure.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H10BrNO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13) |
InChI Key |
OWPWVIAZZXLVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)Br |
Origin of Product |
United States |
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